6-FLUORO-3-(4-METHOXYBENZOYL)-4-(4-PHENYLPIPERAZIN-1-YL)QUINOLINE
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Overview
Description
6-Fluoro-3-(4-methoxybenzoyl)-4-(4-phenylpiperazin-1-yl)quinoline is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a fluorine atom, a methoxybenzoyl group, and a phenylpiperazine moiety attached to the quinoline core. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Mechanism of Action
Target of Action
The primary target of the compound (6-Fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl)(4-methoxyphenyl)methanone is bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, making them an effective target for antibacterial agents .
Mode of Action
(6-Fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl)(4-methoxyphenyl)methanone interacts with its targets by inhibiting the action of DNA gyrase and topoisomerase IV . This inhibition disrupts the supercoiling process necessary for bacterial DNA replication, thereby preventing the bacteria from reproducing .
Biochemical Pathways
The compound’s action on DNA gyrase and topoisomerase IV affects the biochemical pathway of bacterial DNA replication . By inhibiting these enzymes, (6-Fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl)(4-methoxyphenyl)methanone disrupts the supercoiling of bacterial DNA, which is a critical step in the replication process . This disruption leads to the death of the bacterial cell as it can no longer replicate its DNA .
Pharmacokinetics
The structure-activity relationship study of fluoroquinolones suggests that the basic group at c-7 can influence the potency and pharmacokinetics of fluoroquinolones .
Result of Action
The result of the action of (6-Fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl)(4-methoxyphenyl)methanone is the disruption of bacterial DNA replication, leading to the death of the bacterial cell . This makes the compound an effective antibacterial agent .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that this compound can bind directly to certain biomolecules and potentially inhibit or activate enzymes . Changes in gene expression may also occur as a result of this compound’s activity.
Metabolic Pathways
It is known that this compound can interact with certain enzymes or cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3-(4-methoxybenzoyl)-4-(4-phenylpiperazin-1-yl)quinoline typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Methoxybenzoyl Group: The methoxybenzoyl group can be attached through Friedel-Crafts acylation using 4-methoxybenzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Formation of the Phenylpiperazine Moiety: The phenylpiperazine moiety can be synthesized by reacting piperazine with bromobenzene in the presence of a base such as potassium carbonate.
Final Coupling: The final step involves coupling the synthesized intermediates under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-(4-methoxybenzoyl)-4-(4-phenylpiperazin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon to reduce the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
6-Fluoro-3-(4-methoxybenzoyl)-4-(4-phenylpiperazin-1-yl)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3-(4-methylbenzoyl)-4-(4-phenylpiperazin-1-yl)quinoline: Similar structure with a methyl group instead of a methoxy group.
6-Fluoro-3-(4-chlorobenzoyl)-4-(4-phenylpiperazin-1-yl)quinoline: Similar structure with a chlorine atom instead of a methoxy group.
6-Fluoro-3-(4-nitrobenzoyl)-4-(4-phenylpiperazin-1-yl)quinoline: Similar structure with a nitro group instead of a methoxy group.
Uniqueness
The uniqueness of 6-fluoro-3-(4-methoxybenzoyl)-4-(4-phenylpiperazin-1-yl)quinoline lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group can influence the compound’s electronic properties and its interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
[6-fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O2/c1-33-22-10-7-19(8-11-22)27(32)24-18-29-25-12-9-20(28)17-23(25)26(24)31-15-13-30(14-16-31)21-5-3-2-4-6-21/h2-12,17-18H,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPXIXIIOAHKIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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